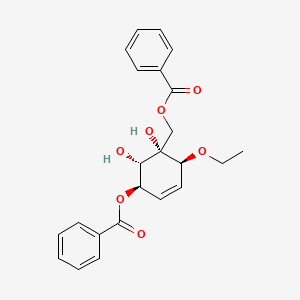

Uvarigranol C

説明

特性

CAS番号 |

287194-67-6 |

|---|---|

分子式 |

C23H24O7 |

分子量 |

412.4 g/mol |

IUPAC名 |

[(1S,2S,5R,6S)-5-benzoyloxy-2-ethoxy-1,6-dihydroxycyclohex-3-en-1-yl]methyl benzoate |

InChI |

InChI=1S/C23H24O7/c1-2-28-19-14-13-18(30-22(26)17-11-7-4-8-12-17)20(24)23(19,27)15-29-21(25)16-9-5-3-6-10-16/h3-14,18-20,24,27H,2,15H2,1H3/t18-,19+,20+,23-/m1/s1 |

InChIキー |

RDUAKQUSLVHHOC-QTDGGUCWSA-N |

異性体SMILES |

CCO[C@H]1C=C[C@H]([C@@H]([C@]1(COC(=O)C2=CC=CC=C2)O)O)OC(=O)C3=CC=CC=C3 |

正規SMILES |

CCOC1C=CC(C(C1(COC(=O)C2=CC=CC=C2)O)O)OC(=O)C3=CC=CC=C3 |

製品の起源 |

United States |

Foundational & Exploratory

Elucidating the Chemical Architecture of Novel Natural Products: A Technical Guide

Disclaimer: A comprehensive search of scientific literature did not yield specific information regarding the chemical structure elucidation of a compound designated as "Uvarigranol C." Therefore, this guide provides a detailed overview of the standardized, multi-faceted workflow employed by researchers for the structural determination of novel natural products. The methodologies, data representations, and workflows described herein are fundamental to the field of pharmacognosy and natural product chemistry.

The General Workflow: From Discovery to Structure

The journey to determine the exact chemical structure of a newly discovered natural product is a systematic process that integrates various analytical techniques. It begins with the isolation of the pure compound from a complex natural source and culminates in the precise definition of its three-dimensional atomic arrangement. This process is crucial for understanding the compound's biological activity and potential for drug development.[1][2]

The overall workflow can be visualized as a logical progression of experiments, each providing a crucial piece of the structural puzzle.

Isolation and Purification

The initial and often most challenging step is to isolate a single, pure compound from a complex mixture derived from a plant, microorganism, or marine organism.[3][4] This purification is paramount, as impurities can significantly complicate subsequent spectroscopic analysis.

Common Techniques:

-

Solvent Extraction: Selectively extracting compounds from the source material based on their polarity.[5]

-

Chromatography: The cornerstone of purification, this involves separating compounds based on their differential partitioning between a stationary phase and a mobile phase.

-

Column Chromatography: Often used for initial, large-scale separation.

-

High-Performance Liquid Chromatography (HPLC): A high-resolution technique essential for obtaining highly pure compounds.

-

Thin-Layer Chromatography (TLC): Primarily used for monitoring the progress of separation.

-

Determination of Molecular Formula

Once a pure compound is obtained, the first goal is to determine its molecular formula. This is almost exclusively achieved using High-Resolution Mass Spectrometry (HRMS) .

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: A small amount of the pure compound (typically <1 mg) is dissolved in a suitable solvent (e.g., methanol, acetonitrile).

-

Ionization: The sample is introduced into the mass spectrometer and ionized. Electrospray Ionization (ESI) is a common "soft" ionization technique that minimizes fragmentation and typically produces protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻.

-

Mass Analysis: The instrument, such as a Time-of-Flight (TOF) or Orbitrap analyzer, measures the mass-to-charge ratio (m/z) of the molecular ion with very high precision (typically to four or five decimal places).

-

Formula Generation: Software uses this highly accurate mass to generate a list of possible elemental compositions that fit the measured value within a narrow error margin (e.g., ±5 ppm). This, combined with isotopic pattern analysis (e.g., for Cl, Br), allows for the unambiguous determination of the molecular formula.

Planar Structure Elucidation via NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of a molecule. A suite of 1D and 2D NMR experiments are performed to piece together the connectivity of all atoms.

1D NMR Experiments

-

¹H NMR (Proton NMR): Provides information about the number of different types of protons, their electronic environment (chemical shift), their relative numbers (integration), and their neighboring protons (spin-spin coupling).

-

¹³C NMR (Carbon-13 NMR): Reveals the number of unique carbon atoms in the molecule and their chemical environment (e.g., C=O, C=C, C-O, CH₃, CH₂, CH).

2D NMR Experiments

2D NMR experiments reveal correlations between nuclei, allowing for the assembly of molecular fragments.

-

COSY (Correlation Spectroscopy): Shows which protons are coupled to each other, typically through two or three bonds. This is used to trace out spin systems (e.g., -CH₂-CH₂-).

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal directly to the carbon signal it is attached to. This is essential for assigning carbon resonances.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is the key experiment for connecting the fragments identified by COSY and building the complete carbon skeleton.

Hypothetical NMR Data Presentation

For a novel compound, the NMR data would be meticulously tabulated. The following table is a hypothetical example to illustrate the standard format.

| Position | δC (ppm), Type | δH (ppm), mult. (J in Hz) | HMBC Correlations (¹H → ¹³C) |

| 1 | 172.5, C | - | - |

| 2 | 75.1, CH | 4.51, d (8.5) | C-1, C-3, C-4 |

| 3 | 35.8, CH₂ | 2.10, m; 1.95, m | C-2, C-4, C-5 |

| 4 | 80.2, C | - | C-2, C-3, C-5, C-6 |

| 5 | 125.4, CH | 5.88, d (10.0) | C-3, C-4, C-6 |

| 6 | 138.1, CH | 6.12, d (10.0) | C-4, C-5 |

| 7 | 21.3, CH₃ | 1.85, s | C-3, C-4, C-5 |

Stereochemical Elucidation

After establishing the planar structure, the final step is to determine the molecule's three-dimensional arrangement, or stereochemistry. This is critical as different stereoisomers can have vastly different biological activities.

-

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These 2D NMR experiments show correlations between protons that are close in space, regardless of their bonding connectivity. This information is used to determine the relative stereochemistry of chiral centers.

-

X-ray Crystallography: If a suitable single crystal of the compound can be grown, X-ray diffraction provides an unambiguous determination of the complete 3D structure, including the absolute stereochemistry.

-

Computational Chemistry: In the absence of crystals, computational methods can be used to calculate theoretical NMR parameters or optical properties for different possible stereoisomers, which are then compared to the experimental data to find the best match.

Generalized Experimental Protocols

Protocol: NMR Data Acquisition

-

Sample Preparation: 1-5 mg of the pure compound is dissolved in ~0.5 mL of a deuterated solvent (e.g., CDCl₃, MeOD, DMSO-d₆) in a standard 5 mm NMR tube.

-

Spectrometer Setup: The sample is placed in a high-field NMR spectrometer (e.g., 500 MHz or higher). The instrument is tuned, locked to the deuterium (B1214612) signal of the solvent, and the magnetic field is shimmed for homogeneity.

-

1D Spectra Acquisition: Standard pulse programs are used to acquire ¹H and ¹³C{¹H} spectra.

-

2D Spectra Acquisition: A series of 2D experiments (COSY, HSQC, HMBC, NOESY/ROESY) are run. Acquisition parameters (e.g., number of scans, relaxation delays, mixing times for NOESY/ROESY) are optimized based on the sample concentration and the specific information required.

-

Data Processing: The raw data (Free Induction Decays - FIDs) are subjected to Fourier transformation, phase correction, and baseline correction using appropriate software to generate the final spectra for analysis.

By systematically applying this integrated workflow of isolation, mass spectrometry, and advanced NMR techniques, researchers can confidently and accurately elucidate the complete chemical structure of novel natural products, paving the way for further investigation into their biological and therapeutic potential.

References

- 1. Advanced Methods for Natural Products Discovery: Bioactivity Screening, Dereplication, Metabolomics Profiling, Genomic Sequencing, Databases and Informatic Tools, and Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Using Genomics for Natural Product Structure Elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. books.rsc.org [books.rsc.org]

- 4. rroij.com [rroij.com]

- 5. hilarispublisher.com [hilarispublisher.com]

Uvarigranol C: A Technical Guide to its Natural Source, Isolation, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

Uvarigranol C is a polyoxygenated cyclohexene (B86901) derivative, a class of natural products known for their diverse and potent biological activities. This technical guide provides a comprehensive overview of the natural source, detailed isolation protocols, and spectroscopic characterization of this compound. The information presented is collated from scientific literature to support researchers in the fields of natural product chemistry, pharmacology, and drug development.

Natural Source

This compound is a secondary metabolite isolated from plants of the genus Uvaria, belonging to the Annonaceae family. The primary documented source of this compound is the roots of Uvaria grandiflora , a plant species found in Southeast Asia.[1][2] While other species of Uvaria, such as Uvaria rufa, Uvaria kweichowensis, and Uvaria macclurei, are known to produce a variety of other polyoxygenated cyclohexene derivatives, Uvaria grandiflora is the specific botanical origin for this compound.[3][4]

Isolation Methodology

The isolation of this compound from its natural source involves a multi-step process of extraction and chromatography. The following protocol is based on the established methods for isolating polyoxygenated cyclohexenes from Uvaria species.

Plant Material Collection and Preparation

Fresh roots of Uvaria grandiflora are collected and authenticated. The plant material is then washed, air-dried, and ground into a fine powder to increase the surface area for efficient extraction.

Extraction

The powdered root material is subjected to exhaustive extraction with a polar solvent, typically methanol (B129727) (MeOH), at room temperature. This process is repeated multiple times to ensure the complete extraction of the desired compounds. The resulting methanolic extracts are then combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Solvent Partitioning

The crude methanolic extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297) (EtOAc), and n-butanol (n-BuOH). This step fractionates the crude extract based on the polarity of its constituents. The polyoxygenated cyclohexenes, including this compound, are typically enriched in the ethyl acetate fraction.

Chromatographic Purification

The ethyl acetate fraction is subjected to a series of chromatographic techniques to isolate this compound.

-

Column Chromatography (CC): The fraction is first separated by column chromatography over silica (B1680970) gel, eluting with a gradient of n-hexane and ethyl acetate. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Preparative Thin Layer Chromatography (pTLC): Fractions containing compounds with similar TLC profiles to this compound are further purified using preparative TLC with a suitable solvent system.

-

High-Performance Liquid Chromatography (HPLC): Final purification is often achieved using reversed-phase HPLC to yield pure this compound.

The following diagram illustrates a general workflow for the isolation of this compound.

Structural Characterization

The structure of this compound is elucidated using a combination of spectroscopic techniques.

Spectroscopic Data

The following table summarizes the key spectroscopic data for this compound.

| Spectroscopic Technique | Key Features and Data |

| Mass Spectrometry (MS) | Provides the molecular weight and elemental composition. |

| ¹H NMR | Reveals the proton environment in the molecule, including chemical shifts, coupling constants, and multiplicities. |

| ¹³C NMR | Indicates the number and types of carbon atoms present in the molecule. |

| 2D NMR (COSY, HMQC, HMBC) | Establishes the connectivity between protons and carbons, confirming the overall structure. |

| Infrared (IR) Spectroscopy | Identifies the presence of functional groups such as hydroxyl (-OH) and carbonyl (C=O) groups. |

| Ultraviolet (UV) Spectroscopy | Provides information about the presence of chromophores in the molecule. |

Note: Specific chemical shift values and coupling constants for this compound would be obtained from the primary literature reporting its isolation.

Biological Activity and Potential Signaling Pathways

While specific studies on the signaling pathways of this compound are limited, the biological activities of related polyoxygenated cyclohexenes from Uvaria species provide insights into its potential therapeutic applications. These compounds have demonstrated a range of activities, including:

-

Anti-inflammatory activity: Inhibition of nitric oxide (NO) production.

-

Anticancer activity: Cytotoxicity against various cancer cell lines.

-

Antidiabetic and Anti-obesity effects: Inhibition of enzymes such as α-glucosidase.

The anti-inflammatory effects of similar compounds suggest a potential interaction with the NF-κB signaling pathway , a key regulator of inflammation. The anticancer properties may involve the induction of apoptosis or the inhibition of cell proliferation pathways. The α-glucosidase inhibitory activity points towards a role in carbohydrate metabolism.

The following diagram illustrates a hypothetical signaling pathway potentially modulated by this compound based on the activities of related compounds.

Conclusion

This compound, a polyoxygenated cyclohexene from Uvaria grandiflora, represents a promising natural product for further investigation. This guide provides a foundational understanding of its natural source and a detailed framework for its isolation and characterization. Further research is warranted to fully elucidate its biological mechanisms and potential therapeutic applications, particularly in the areas of inflammation, cancer, and metabolic disorders.

References

- 1. [The structural elucidation of new polyoxygenated cyclohexenes from Uvaria grandiflora] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Five Polyoxygenated Cyclohexenes from Uvaria grandiflora [jcps.bjmu.edu.cn]

- 4. Highly oxygenated cyclohexenes from the leaves of Uvaria grandiflora Roxb. ex Hornem and their cytotoxic and α-glucosidase inhibitory activities - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Synthesis of Uvarigranol C: A Deep Dive into its Hypothesized Biosynthetic Pathway

For Immediate Release

An in-depth examination of the biochemical origins of Uvarigranol C, a polyoxygenated cyclohexene (B86901) isolated from the stems of Uvaria boniana, reveals a complex and fascinating biosynthetic journey. While the complete pathway has yet to be fully elucidated in the literature, a hypothesized route can be constructed based on its unique chemical structure and established enzymatic reactions in natural product biosynthesis. This guide provides a technical overview of the proposed biosynthetic pathway, supported by representative quantitative data and experimental protocols for the scientific community engaged in natural product research and drug development.

From Primary Metabolism to a Complex Cyclohexene Core

The biosynthesis of this compound is postulated to originate from the shikimate pathway, a central route in primary metabolism responsible for the production of aromatic amino acids. The core cyclohexene structure is likely formed through a series of enzymatic steps involving cyclases, hydroxylases, and transferases.

The proposed biosynthetic pathway for this compound commences with a precursor derived from the shikimate pathway, likely chorismic acid. This precursor is believed to undergo an enzyme-catalyzed cyclization to form the cyclohexene ring. Subsequent stereospecific hydroxylations, mediated by cytochrome P450 monooxygenases or dioxygenases, would install the multiple hydroxyl groups on the carbocyclic core.

A key diversification step involves the acylation of the hydroxyl groups with benzoyl moieties, which are themselves derived from the phenylpropanoid pathway via benzoyl-CoA. This reaction is likely catalyzed by one or more acyltransferases. Finally, the distinctive ethyl ether linkage is proposed to be formed through the action of an O-ethyltransferase, utilizing S-adenosylethionine or a related ethyl donor.

Uvarigranol C: A Technical Overview of Spectroscopic Analysis

For researchers, scientists, and professionals in drug development, understanding the precise chemical structure of a natural product is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy are fundamental to this process. This guide provides a framework for the spectroscopic data and experimental protocols associated with the characterization of cyclohexene (B86901) derivatives, with a focus on the context of compounds like Uvarigranol C.

Spectroscopic Data Summary

The following tables represent the typical format and type of data obtained for a compound like this compound. The specific chemical shifts and absorption bands would be unique to its structure.

Table 1: NMR Spectroscopic Data for this compound (Hypothetical)

| Position | ¹³C Chemical Shift (δ) | ¹H Chemical Shift (δ) | Key HMBC Correlations | Key COSY Correlations |

| 1 | Value | Value (multiplicity, J) | H-X, H-Y | H-Z |

| 2 | Value | Value (multiplicity, J) | H-X, H-Y | H-Z |

| 3 | Value | Value (multiplicity, J) | H-X, H-Y | H-Z |

| ... | ... | ... | ... | ... |

Note: The actual data for this compound is not available in the public domain based on the conducted search.

Table 2: Mass Spectrometry and Infrared Spectroscopy Data

| Technique | Parameter | Observed Value |

| MS (ESI-HRMS) | [M+H]⁺ | m/z value |

| Molecular Formula | CₓHᵧOₙ | |

| IR (KBr) | Absorption Bands (νₘₐₓ) | cm⁻¹ values (e.g., -OH, C=O, C=C) |

Experimental Protocols

The structural elucidation of a novel natural product involves a series of detailed experimental procedures.

Isolation of this compound

Natural products from the Uvaria species are typically isolated from the roots, stem bark, or leaves of the plant. A general procedure would involve:

-

Extraction: The dried and powdered plant material is extracted with a series of solvents of increasing polarity, such as n-hexane, ethyl acetate, and methanol.

-

Fractionation: The crude extract is subjected to column chromatography on silica (B1680970) gel, eluting with a gradient of solvents to separate the components based on polarity.

-

Purification: Fractions containing the compound of interest are further purified using techniques like preparative Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to yield the pure compound.

Spectroscopic Analysis

-

NMR Spectroscopy: ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC, HMBC, NOESY) spectra are recorded on a high-field spectrometer (e.g., 400 or 500 MHz) using a deuterated solvent such as CDCl₃ or CD₃OD. Tetramethylsilane (TMS) is typically used as an internal standard.

-

Mass Spectrometry: High-resolution mass spectra are often acquired using an Electrospray Ionization (ESI) source coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer to determine the exact mass and molecular formula.

-

Infrared Spectroscopy: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer, typically with the sample prepared as a KBr pellet or a thin film, to identify the functional groups present in the molecule.

Logical Workflow for Spectroscopic Analysis

The process of characterizing a novel natural product like this compound follows a logical progression, starting from isolation and culminating in the complete structural elucidation. The following diagram illustrates this typical workflow.

Caption: Workflow for the isolation and structural elucidation of a natural product.

This guide provides a foundational understanding of the spectroscopic data and methodologies essential for the characterization of complex natural products. While specific data for this compound remains to be publicly documented, the principles and protocols outlined here are standard practice in the field of natural product chemistry and drug discovery.

An In-depth Technical Guide to Uvarigranol C: Physical and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Uvarigranol C is a naturally occurring polyoxygenated cyclohexene (B86901), a class of compounds that has garnered significant interest for its potential therapeutic properties. Isolated from the roots of Uvaria grandiflora, this compound belongs to a family of molecules known for their cytotoxic and anti-inflammatory activities. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, its spectroscopic data, and a plausible experimental workflow for its isolation and characterization. While direct experimental evidence for its biological activity and impact on specific signaling pathways is currently limited in publicly accessible literature, this document lays the foundational chemical knowledge necessary for further investigation into its pharmacological potential.

Physicochemical Properties

This compound is a structurally complex molecule featuring a rare ethoxy group. While comprehensive experimental data on its physical properties are not widely available, the foundational chemical characteristics have been established.

| Property | Value | Source |

| Molecular Formula | C23H22O8 | [1][2] |

| Molecular Weight | 426.42 g/mol | [1][2] |

| Melting Point | Not reported | |

| Solubility | Not reported | |

| Appearance | Not reported |

Spectroscopic Data

The structure of this compound was elucidated primarily through spectroscopic methods. The following data represents the key spectral characteristics, although detailed raw spectra are not publicly available.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed ¹H and ¹³C NMR data are crucial for the structural confirmation of this compound. While the specific chemical shifts and coupling constants from the original isolation study are not available in the searched resources, a general description can be inferred from related compounds. The spectra would be expected to show signals corresponding to a polyoxygenated cyclohexene core, benzoyl groups, and a unique ethoxy moiety.

Mass Spectrometry (MS)

Mass spectrometry data is essential for determining the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the molecular formula C23H22O8.

Experimental Protocols

While the specific experimental details from the original isolation paper by Pan and Yu (1995) are not fully accessible, a general methodology for the isolation and characterization of polyoxygenated cyclohexenes from Uvaria species can be outlined.

Isolation of this compound

Caption: A plausible workflow for the isolation of this compound.

The isolation process would typically involve the extraction of the plant material with a suitable organic solvent. The resulting crude extract is then subjected to a series of chromatographic separations to isolate the compound of interest.

Structure Elucidation

The structure of this compound would be determined using a combination of spectroscopic techniques:

-

1D NMR (¹ H and ¹³ C): To identify the types and connectivity of protons and carbons.

-

2D NMR (COSY, HSQC, HMBC): To establish the complete covalent structure of the molecule.

-

Mass Spectrometry (HRMS): To confirm the molecular formula.

-

Infrared (IR) Spectroscopy: To identify functional groups such as hydroxyls, carbonyls, and aromatic rings.

-

UV-Vis Spectroscopy: To observe electronic transitions within the molecule, often indicating the presence of chromophores like aromatic rings.

Biological Activity and Signaling Pathways

Direct experimental studies on the biological activity of this compound are not prevalent in the currently available scientific literature. However, numerous compounds with a similar polyoxygenated cyclohexene scaffold, also isolated from the Uvaria genus, have demonstrated significant cytotoxic and anti-inflammatory properties.

For instance, (-)-zeylenol, another compound from Uvaria grandiflora, has shown anti-inflammatory and anticancer activities. This suggests that this compound may possess similar biological potential.

Postulated Signaling Pathway Involvement in Cytotoxicity

Based on the known activities of related natural products, a hypothetical mechanism of action for the potential cytotoxic effects of this compound could involve the induction of apoptosis.

Caption: A hypothetical signaling pathway for this compound-induced apoptosis.

It is critical to note that this pathway is speculative and requires experimental validation for this compound.

Conclusion and Future Directions

This compound represents an intriguing natural product with a unique chemical structure. While its foundational chemical identity has been established, a significant gap exists in the public domain regarding its detailed physicochemical properties, comprehensive spectral data, and, most importantly, its biological activities and mechanism of action.

Future research should focus on:

-

Re-isolation and full characterization of this compound to provide the scientific community with detailed and publicly accessible data.

-

In-depth evaluation of its cytotoxic and anti-inflammatory properties against a panel of cancer cell lines and in relevant inflammatory models.

-

Investigation into the specific molecular targets and signaling pathways modulated by this compound to elucidate its mechanism of action.

Such studies are imperative to unlock the full therapeutic potential of this compound and to pave the way for its development as a novel pharmacological agent.

References

Uvarigranol C: An Examination of an Undocumented Compound

Despite a comprehensive review of available scientific literature, no specific data, discovery information, or biological studies could be found for a compound designated as "Uvarigranol C." This suggests that this compound may be a novel, as-yet-unpublished discovery, a compound that has been isolated but not yet fully characterized or reported in peer-reviewed journals, or potentially a misnomer for a related substance.

This in-depth guide will, therefore, provide a broader context by examining the known information on the Uvarigranol class of compounds and the rich phytochemistry of the Uvaria genus from which they are derived. This information is intended to be a valuable resource for researchers, scientists, and drug development professionals interested in this area of natural product chemistry.

The Uvaria Genus: A Prolific Source of Bioactive Molecules

The Uvaria genus, belonging to the Annonaceae family, is widely distributed in tropical regions of Asia, Africa, and Australia.[1] Plants of this genus are a well-established source of a diverse array of secondary metabolites, many of which have demonstrated significant biological activities.[2][3] Phytochemical investigations into various Uvaria species, such as Uvaria grandiflora, have led to the isolation of several classes of compounds, including:

-

Polyoxygenated Cyclohexenes: This class of compounds, which likely includes the Uvarigranol series, is frequently isolated from Uvaria species.[4][5] These molecules are derived from shikimic acid and are noted for their potential therapeutic properties.

-

Alkaloids: A variety of alkaloids, including aristolactams and azafluorene (B8703113) derivatives, have been identified in Uvaria grandiflora.

-

Flavonoids, Terpenoids, and Aromatic Derivatives: Numerous other compounds, such as flavonoids, terpenoids, and various aromatic derivatives, contribute to the chemical diversity and biological activity of extracts from Uvaria plants.

The Uvarigranol Family and Related Cyclitols

While information on this compound is absent, the synthesis of related compounds, namely Uvarigranol E and Uvarigranol F , has been reported. These compounds are classified as carbasugars, which are carbocyclic analogues of sugars where the ring oxygen has been replaced by a methylene (B1212753) group.

This places the Uvarigranol family within the broader class of cyclitols , which are cycloalkanes containing multiple hydroxyl groups. Cyclitols and their derivatives are known to play crucial roles in cellular signaling, osmoregulation, and as components of cell membranes. They have garnered significant interest for their potential therapeutic applications, including anti-inflammatory, antioxidant, and anti-cancer properties.

Presumed Discovery and Isolation Workflow

Based on the established methodologies for isolating similar compounds from Uvaria species, a general workflow for the discovery and characterization of a new Uvarigranol, such as the hypothetical this compound, can be proposed. This process typically involves several key stages, from plant collection to structure elucidation.

Caption: A generalized workflow for the isolation and characterization of novel compounds from plant sources.

Potential Biological Activities and Signaling Pathways

Given the biological activities reported for other compounds isolated from the Uvaria genus and the known functions of cyclitols, it is plausible that if discovered, this compound could exhibit a range of pharmacological effects. Many natural products from Uvaria species have shown promise in areas such as:

-

Anticancer and Cytotoxic Effects: Various extracts and isolated compounds from Uvaria have demonstrated cytotoxicity against different cancer cell lines.

-

Antimicrobial and Antiprotozoal Activity: The genus is a source of compounds with activity against bacteria, fungi, and protozoa.

-

Anti-inflammatory Properties: Several compounds isolated from Uvaria species have shown potent anti-inflammatory activity.

-

Antioxidant Activity: Phenolic compounds and other constituents of Uvaria often exhibit significant antioxidant potential.

Should this compound be found to have, for example, anti-inflammatory properties, a hypothetical signaling pathway it might modulate could involve the inhibition of pro-inflammatory cytokines.

Caption: A hypothetical signaling pathway illustrating the potential anti-inflammatory mechanism of this compound.

Conclusion

References

- 1. scienceasia.org [scienceasia.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Polyoxygenated Cyclohexenes from Uvaria grandiflora with Multi-Enzyme Targeting Properties Relevant in Type 2 Diabetes and Obesity - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Prediction of Uvarigranol C Targets: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Uvarigranol C, a polyoxygenated cyclohexene (B86901) isolated from the stems of Uvaria boniana, represents a class of natural products with underexplored therapeutic potential.[1] While congeners from the Uvaria genus have demonstrated a range of biological activities, including cytotoxic, antimicrobial, and anti-inflammatory effects, the specific molecular targets of this compound remain unknown. This technical guide outlines a comprehensive in silico workflow to predict and validate the protein targets of this compound, providing a roadmap for its further investigation as a potential therapeutic agent.

This compound: Chemical Identity

| Property | Value |

| Chemical Formula | C23H24O7 |

| Molecular Weight | 412.43 g/mol |

| CAS Number | 172104-04-0 |

| Chemical Class | Polyoxygenated Cyclohexene |

| SMILES | O=C(C1=CC=CC=C1)OC[C@@]2(--INVALID-LINK--=O)[C@H]2O">C@@HOCC)O |

In Silico Target Prediction Workflow

A multi-pronged in silico approach is proposed to identify high-probability targets for this compound. This workflow combines ligand-based and structure-based methods to enhance the predictive accuracy.

References

Methodological & Application

Application Notes and Protocols for the Synthesis and Purification of Uvarigranol C

For Researchers, Scientists, and Drug Development Professionals

Introduction

Uvarigranol C is a polyhydroxylated cyclohexene (B86901) derivative belonging to the carbasugar family of natural products. Compounds in this class have garnered significant interest from the scientific community due to their diverse and potent biological activities, which make them attractive candidates for drug discovery and development. The complex stereochemistry and dense functionality of this compound present considerable challenges in both its chemical synthesis and purification. These application notes provide a comprehensive overview of a plausible synthetic strategy and a detailed protocol for the purification of this compound, based on established methodologies for analogous compounds.

Chemical Structure of this compound

A definitive public domain source detailing the specific chemical structure, including the stereochemistry of this compound, could not be located in the performed search. For the purpose of outlining a hypothetical protocol, a plausible structure is assumed based on related, characterized uvarigranols. Researchers must consult the primary literature reporting the isolation and characterization of this compound for the exact structure before commencing any synthetic or purification work.

Proposed Synthesis of this compound

The total synthesis of this compound is a complex undertaking that requires a multi-step approach. Based on successful syntheses of structurally related carbasugars, such as Uvarigranol E and F, a plausible retro-synthetic analysis suggests a convergent strategy commencing from a readily available chiral starting material, such as a carbohydrate derivative.

Synthetic Strategy Overview:

A potential synthetic route could commence from D-mannose. Key transformations would likely include:

-

Formation of a Key Intermediate: Protection of hydroxyl groups followed by a series of reactions to introduce the necessary carbon framework.

-

Stereoselective Reactions: Utilization of stereocontrolled reactions to establish the correct configuration of the multiple chiral centers. Key reactions may include aldol (B89426) condensations, Grignard reactions, and Sharpless asymmetric epoxidations.

-

Ring Formation: A ring-closing metathesis (RCM) reaction is a powerful tool for the formation of the cyclohexene core.

-

Functional Group Manipulations: Deprotection and introduction of the final functional groups, such as benzoates or acetates, would complete the synthesis.

Experimental Protocol: Illustrative Key Reaction (Ring-Closing Metathesis)

This protocol is a general representation and would require optimization based on the specific substrate.

-

Pre-reaction Setup: A flame-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser is placed under an inert atmosphere (e.g., argon or nitrogen).

-

Solvent and Substrate: The diene precursor to the cyclohexene ring is dissolved in a suitable degassed solvent, such as anhydrous dichloromethane (B109758) (DCM) or toluene, to a concentration of 0.01-0.001 M.

-

Catalyst Addition: A solution of a Grubbs' catalyst (e.g., Grubbs' second-generation catalyst) is added to the reaction mixture (typically 1-5 mol%).

-

Reaction Conditions: The reaction mixture is heated to reflux (typically 40-110 °C, depending on the solvent) and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography.

Purification of this compound

The purification of this compound is challenging due to the presence of multiple polar functional groups and the potential for closely related stereoisomers as byproducts of the synthesis. A multi-step purification strategy is therefore essential.

Purification Strategy Overview:

-

Initial Purification: The crude product from the final synthetic step is first subjected to flash column chromatography on silica (B1680970) gel. A gradient elution system, typically starting with a non-polar solvent (e.g., hexane (B92381) or heptane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate (B1210297) or acetone), is employed to separate the major components.

-

Separation of Diastereomers: Due to the high polarity and potential for diastereomeric impurities, normal-phase High-Performance Liquid Chromatography (HPLC) is often the method of choice for final purification. A stationary phase with diol or cyano functionality can provide the necessary selectivity for separating closely related isomers.

-

Characterization: The purity of the final compound should be assessed by analytical HPLC, and its identity and stereochemistry confirmed by spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC, and NOESY) and High-Resolution Mass Spectrometry (HRMS).

Experimental Protocol: HPLC Purification

-

Column Selection: A preparative HPLC column packed with a diol- or cyano-functionalized silica gel is selected.

-

Mobile Phase Preparation: A mobile phase consisting of a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol (B130326) or ethanol) is prepared. The exact ratio is determined by analytical HPLC method development to achieve optimal separation. The mobile phase should be filtered and degassed before use.

-

Sample Preparation: The partially purified this compound is dissolved in a small amount of the mobile phase or a compatible solvent.

-

Chromatographic Separation: The sample is injected onto the preparative HPLC system. The separation is performed under isocratic or gradient elution conditions, with the eluent monitored by a UV detector (if the molecule has a chromophore) and/or a refractive index (RI) detector.

-

Fraction Collection: Fractions corresponding to the desired peak are collected.

-

Post-purification: The solvent from the collected fractions is removed under reduced pressure to yield the purified this compound.

Data Presentation

Table 1: Hypothetical Synthesis Data for this compound

| Step | Reaction | Starting Material (g) | Product (g) | Yield (%) | Purity (by HPLC, %) |

| 1 | Protection | 10.0 | 12.5 | 95 | >98 |

| 2 | Aldol Condensation | 12.0 | 10.8 | 80 | 95 |

| 3 | Grignard Reaction | 10.5 | 9.2 | 75 | 90 |

| 4 | Ring-Closing Metathesis | 9.0 | 7.5 | 85 | 88 |

| 5 | Deprotection/Functionalization | 7.0 | 4.5 | 60 | 80 (crude) |

Table 2: Purification Data for this compound

| Purification Step | Starting Material (g) | Purified Product (g) | Recovery (%) | Purity (by HPLC, %) |

| Silica Gel Chromatography | 4.5 | 3.2 | 71 | 95 |

| Preparative HPLC (Diol Column) | 3.0 | 2.5 | 83 | >99 |

Visualizations

Caption: Overall workflow for the synthesis, purification, and analysis of this compound.

Application Notes and Protocols for In Vitro Cytotoxicity Assessment of Novel Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive guide for determining the in vitro cytotoxic potential of novel compounds, using Uvarigranol C as a representative example of a compound of interest. The protocols detailed below for the MTT and XTT assays are widely accepted colorimetric methods for assessing cell viability and metabolic activity. Understanding the cytotoxic profile of a new chemical entity is a critical first step in the drug discovery and development process, offering insights into its potential as a therapeutic agent.

While specific data on this compound is not yet available in published literature, these protocols provide a robust framework for its initial characterization. The accompanying diagrams illustrate the general workflow of cytotoxicity screening and a common signaling pathway implicated in apoptosis, a frequent mechanism of action for cytotoxic compounds.

Data Presentation

The primary endpoint of in vitro cytotoxicity assays is typically the IC50 value, which represents the concentration of a compound that inhibits 50% of cell growth or viability. All quantitative data derived from these assays should be summarized in a clear and structured format for easy comparison.

Table 1: In Vitro Cytotoxicity of this compound (Example Data)

| Cell Line | Assay Type | Incubation Time (hours) | IC50 (µM) |

| Cancer Cell Lines | |||

| MCF-7 (Breast) | MTT | 48 | Data to be determined |

| A549 (Lung) | MTT | 48 | Data to be determined |

| HeLa (Cervical) | XTT | 48 | Data to be determined |

| HepG2 (Liver) | XTT | 48 | Data to be determined |

| Normal Cell Line | |||

| HEK293 (Kidney) | MTT | 48 | Data to be determined |

Experimental Protocols

Principle of the Assays

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assays are based on the ability of metabolically active cells to reduce a tetrazolium salt to a colored formazan (B1609692) product.[1][2] In the MTT assay, the yellow tetrazolium salt is reduced by mitochondrial dehydrogenases to an insoluble purple formazan, which is then solubilized for spectrophotometric quantification.[1] The XTT assay is similar, but the resulting formazan product is water-soluble, simplifying the protocol. The amount of formazan produced is directly proportional to the number of viable cells.

Materials

-

This compound (or other test compound)

-

Selected cancer and normal cell lines

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

96-well flat-bottom plates

-

MTT reagent (5 mg/mL in PBS)

-

XTT labeling reagent and electron-coupling reagent

-

Solubilization solution (e.g., DMSO, or SDS in HCl)

-

Microplate reader

MTT Assay Protocol

-

Cell Seeding:

-

Harvest and count cells, then dilute to the appropriate seeding density in complete medium.

-

Seed 100 µL of the cell suspension into each well of a 96-well plate. The optimal seeding density should be determined for each cell line to ensure exponential growth throughout the experiment.

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of the compound in complete medium to achieve the desired final concentrations.

-

Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and a no-treatment control.

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10 µL of the MTT reagent (5 mg/mL) to each well.

-

Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.

-

-

Formazan Solubilization:

-

Carefully remove the medium from each well.

-

Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Mix gently on a plate shaker for 5-10 minutes to ensure complete solubilization.

-

-

Data Acquisition:

-

Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

XTT Assay Protocol

-

Cell Seeding and Compound Treatment:

-

Follow steps 1 and 2 of the MTT Assay Protocol.

-

-

XTT Reagent Preparation and Addition:

-

Prepare the XTT labeling mixture by mixing the XTT labeling reagent and the electron-coupling reagent according to the manufacturer's instructions.

-

At the end of the compound incubation period, add 50 µL of the XTT labeling mixture to each well.

-

-

Incubation:

-

Incubate the plate for 2-4 hours at 37°C. The incubation time should be optimized for each cell line.

-

-

Data Acquisition:

-

Measure the absorbance of each well at 450-500 nm using a microplate reader. A reference wavelength of 630-690 nm is used for background subtraction.

-

Data Analysis

-

Calculate Percent Viability:

-

Percent Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Control Cells - Absorbance of Blank)] x 100

-

-

Determine IC50 Value:

-

Plot the percent viability against the log of the compound concentration.

-

Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to calculate the IC50 value.

-

Visualizations

Caption: Workflow for in vitro cytotoxicity screening.

Caption: General overview of apoptosis signaling pathways.

References

Application Notes and Protocols for Assessing the Anti-inflammatory Activity of Uvarigranol C

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic diseases. Uvarigranol C, a polyoxygenated cyclohexene (B86901) isolated from Uvaria grandiflora, represents a potential candidate for novel anti-inflammatory therapeutics.[1] This document provides a comprehensive guide to assessing the anti-inflammatory activity of this compound, with detailed protocols for in vitro assays and analysis of key signaling pathways. The methodologies outlined are based on established protocols for evaluating anti-inflammatory compounds in a cellular context.

While direct experimental data on the anti-inflammatory mechanisms of this compound are limited, these protocols provide a robust framework for its investigation. The primary focus is on lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, a widely used model for studying inflammation.[2][3][4][5] The key pathways investigated are the NF-κB and Nrf2/HO-1 signaling cascades, which are central to the inflammatory response.

Data Presentation

The following tables present a hypothetical summary of quantitative data from the described experiments to illustrate the potential anti-inflammatory effects of this compound.

Table 1: Effect of this compound on Nitric Oxide (NO) and Reactive Oxygen Species (ROS) Production in LPS-Stimulated RAW 264.7 Macrophages

| Treatment | Concentration (µM) | NO Production (% of LPS Control) | Intracellular ROS (% of LPS Control) |

| Control | - | 5 ± 1.2 | 8 ± 2.1 |

| LPS (1 µg/mL) | - | 100 ± 5.6 | 100 ± 7.3 |

| This compound + LPS | 1 | 85 ± 4.3 | 92 ± 6.5 |

| 5 | 62 ± 3.8 | 75 ± 5.1 | |

| 10 | 41 ± 2.9 | 58 ± 4.7 | |

| 20 | 25 ± 2.1 | 40 ± 3.9 |

Table 2: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Macrophages

| Treatment | Concentration (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |

| Control | - | 15 ± 3 | 10 ± 2 | 8 ± 1 |

| LPS (1 µg/mL) | - | 1250 ± 80 | 980 ± 65 | 450 ± 30 |

| This compound + LPS | 1 | 1050 ± 72 | 810 ± 55 | 380 ± 25 |

| 5 | 820 ± 60 | 650 ± 48 | 290 ± 20 | |

| 10 | 550 ± 45 | 430 ± 32 | 180 ± 15 | |

| 20 | 310 ± 28 | 250 ± 21 | 100 ± 10 |

Table 3: Densitometric Analysis of Western Blots for NF-κB and Nrf2/HO-1 Pathway Proteins

| Treatment | p-IκBα / IκBα | Nuclear p65 / Lamin B1 | Nuclear Nrf2 / Lamin B1 | HO-1 / β-actin |

| Control | 0.1 ± 0.02 | 0.2 ± 0.03 | 0.3 ± 0.04 | 0.4 ± 0.05 |

| LPS (1 µg/mL) | 1.0 ± 0.08 | 1.0 ± 0.09 | 0.4 ± 0.05 | 0.5 ± 0.06 |

| This compound + LPS (10 µM) | 0.4 ± 0.05 | 0.5 ± 0.06 | 1.2 ± 0.10 | 1.5 ± 0.12 |

Experimental Protocols

Cell Culture and Treatment

-

Cell Line: Murine macrophage cell line RAW 264.7.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

-

Treatment Protocol:

-

Seed RAW 264.7 cells in appropriate plates (e.g., 96-well for NO and ROS assays, 6-well for Western blotting).

-

Allow cells to adhere for 24 hours.

-

Pre-treat cells with various concentrations of this compound (e.g., 1, 5, 10, 20 µM) for 1 hour.

-

Stimulate the cells with 1 µg/mL of Lipopolysaccharide (LPS) for the indicated times (e.g., 24 hours for NO and cytokine assays, shorter times for phosphorylation studies).

-

Nitric Oxide (NO) Assay (Griess Test)

This assay measures the accumulation of nitrite (B80452), a stable product of NO, in the cell culture supernatant.

-

After the 24-hour treatment period, collect 100 µL of the cell culture supernatant from each well of a 96-well plate.

-

Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) to each supernatant sample.

-

Incubate the plate at room temperature for 10-15 minutes, protected from light.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Quantify the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.

Intracellular Reactive Oxygen Species (ROS) Assay

This protocol uses 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA), a cell-permeable dye that fluoresces upon oxidation by ROS.

-

Following treatment, remove the culture medium and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).

-

Add 100 µL of 20 µM DCFH-DA solution in serum-free DMEM to each well and incubate for 30 minutes at 37°C in the dark.

-

Remove the DCFH-DA solution and wash the cells twice with PBS.

-

Add 100 µL of PBS to each well.

-

Measure the fluorescence intensity using a fluorescence microplate reader with excitation and emission wavelengths of 485 nm and 535 nm, respectively.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines

-

Collect the cell culture supernatants after the 24-hour treatment period.

-

Centrifuge the supernatants to remove any cellular debris.

-

Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.

Western Blot Analysis

This technique is used to detect and quantify specific proteins involved in the NF-κB and Nrf2/HO-1 signaling pathways.

-

Protein Extraction:

-

For total protein, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

For nuclear and cytoplasmic fractions, use a commercial extraction kit following the manufacturer's protocol.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.

-

SDS-PAGE and Transfer:

-

Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel.

-

Separate the proteins by electrophoresis.

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C. Suggested primary antibodies include:

-

Phospho-IκBα (Ser32)

-

IκBα

-

Phospho-NF-κB p65 (Ser536)

-

NF-κB p65

-

Nrf2

-

HO-1

-

β-actin (loading control)

-

Lamin B1 (nuclear loading control)

-

-

Wash the membrane three times with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Visualize the protein bands using a chemiluminescence imaging system.

-

Quantify the band intensities using image analysis software (e.g., ImageJ).

-

Visualizations

Caption: Experimental workflow for assessing the anti-inflammatory activity of this compound.

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Caption: Activation of the Nrf2/HO-1 signaling pathway by this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. 2.12. Nitric Oxide Assay in LPS-Stimulated RAW 264.7 [bio-protocol.org]

- 3. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

Application Notes and Protocols for Uvarigranol C Antimicrobial Susceptibility Testing

For Researchers, Scientists, and Drug Development Professionals

Introduction

Uvarigranol C is a member of the chalcone (B49325) family, a class of naturally occurring compounds known for their diverse biological activities, including broad-spectrum antimicrobial properties.[1][2][3] Chalcones, characterized by their 1,3-diphenylprop-2-en-1-one backbone, have demonstrated potential in combating drug-resistant microbes by targeting various molecular pathways.[1] These application notes provide detailed protocols for determining the antimicrobial susceptibility of microorganisms to this compound, facilitating research into its potential as a novel antimicrobial agent. The following protocols are based on established methods for testing the antimicrobial activity of chalcones and other natural products.

Data Presentation

The following tables provide a template for summarizing quantitative data obtained from antimicrobial susceptibility testing of this compound.

Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) of this compound

| Test Microorganism | MIC (µg/mL) | MBC/MFC (µg/mL) | Positive Control (Antibiotic) | MIC (µg/mL) of Control |

| Staphylococcus aureus (e.g., ATCC 29213) | Vancomycin | |||

| Escherichia coli (e.g., ATCC 25922) | Tetracycline | |||

| Candida albicans (e.g., ATCC 90028) | Fluconazole | |||

| Clinical Isolate 1 (Specify) | (Specify) | |||

| Clinical Isolate 2 (Specify) | (Specify) |

Table 2: Zone of Inhibition Diameters for this compound using Disk Diffusion Assay

| Test Microorganism | This compound Concentration (µ g/disk ) | Zone of Inhibition (mm) | Positive Control (Antibiotic) | Zone of Inhibition (mm) of Control |

| Staphylococcus aureus (e.g., ATCC 25923) | 10 | Gentamicin (10 µg) | ||

| 30 | ||||

| Escherichia coli (e.g., ATCC 25922) | 10 | Ciprofloxacin (5 µg) | ||

| 30 | ||||

| Candida albicans (e.g., ATCC 90028) | 10 | Nystatin (100 units) | ||

| 30 |

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution Method

This protocol determines the lowest concentration of this compound that visibly inhibits the growth of a microorganism.

Materials:

-

This compound

-

Appropriate solvent (e.g., Dimethyl sulfoxide (B87167) - DMSO)

-

96-well microtiter plates

-

Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi

-

Bacterial or fungal inoculums standardized to 0.5 McFarland turbidity

-

Positive control antibiotics (e.g., Vancomycin, Tetracycline, Fluconazole)

-

Negative control (broth with solvent)

-

Incubator

Procedure:

-

Preparation of this compound Stock Solution: Dissolve this compound in a minimal amount of a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

-

Serial Dilutions:

-

Add 100 µL of sterile broth (MHB or RPMI) to all wells of a 96-well microtiter plate.

-

Add 100 µL of the this compound stock solution to the first well of a row and mix well.

-

Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well.

-

-

Inoculum Preparation: Prepare a microbial suspension in sterile broth and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL for bacteria). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

Inoculation: Add 10 µL of the standardized inoculum to each well containing the serially diluted this compound.

-

Controls:

-

Positive Control: A row with a standard antibiotic instead of this compound.

-

Negative Control (Sterility Control): A well with broth only.

-

Growth Control: A well with broth and inoculum, but no this compound.

-

Solvent Control: A well with broth, inoculum, and the highest concentration of the solvent used.

-

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

-

MIC Determination: The MIC is the lowest concentration of this compound at which no visible growth (turbidity) is observed.

Protocol 2: Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

This protocol determines the lowest concentration of this compound that kills the microorganism.

Materials:

-

Microtiter plates from the MIC assay

-

Mueller-Hinton Agar (B569324) (MHA) or Sabouraud Dextrose Agar (SDA) plates

-

Sterile spreaders or loops

Procedure:

-

Subculturing: Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth.

-

Plating: Spot-inoculate or spread the aliquot onto a fresh agar plate (MHA for bacteria, SDA for fungi).

-

Incubation: Incubate the agar plates under the same conditions as the MIC assay.

-

MBC/MFC Determination: The MBC or MFC is the lowest concentration of this compound that results in no microbial growth on the agar plate.

Protocol 3: Disk Diffusion Assay

This method provides a qualitative assessment of antimicrobial activity.

Materials:

-

This compound

-

Sterile filter paper disks (6 mm diameter)

-

Mueller-Hinton Agar (MHA) or Sabouraud Dextrose Agar (SDA) plates

-

Bacterial or fungal inoculums standardized to 0.5 McFarland turbidity

-

Positive control antibiotic disks

-

Sterile swabs

Procedure:

-

Inoculum Plating: Dip a sterile swab into the standardized microbial suspension and streak it evenly across the entire surface of an agar plate to create a lawn of growth.

-

Disk Preparation and Application:

-

Impregnate sterile filter paper disks with known concentrations of this compound (e.g., 10 µg, 30 µg).

-

Allow the solvent to evaporate completely.

-

Aseptically place the impregnated disks onto the surface of the inoculated agar plate.

-

Gently press the disks to ensure complete contact with the agar.

-

-

Controls: Place a positive control antibiotic disk and a blank disk (with solvent only) on the same plate.

-

Incubation: Incubate the plates under the appropriate conditions.

-

Measurement: Measure the diameter of the zone of inhibition (the clear area around the disk where microbial growth is inhibited) in millimeters.

Visualizations

Caption: Workflow for Antimicrobial Susceptibility Testing.

Caption: Putative Antimicrobial Signaling Pathways of Chalcones.

References

- 1. researchgate.net [researchgate.net]

- 2. Antibacterial activity of three newly-synthesized chalcones & synergism with antibiotics against clinical isolates of methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Antibacterial Activity of Some Heterocyclic Chalcone Analogues Alone and in Combination with Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Quantification of Uvarigranol C

High-Performance Liquid Chromatography (HPLC-UV) Method

This application note describes a reversed-phase HPLC method with UV detection for the quantitative determination of Uvarigranol C in plant extracts and other relevant matrices.

Experimental Protocol

a) Sample Preparation (Illustrative for Plant Material):

-

Accurately weigh 1.0 g of dried and powdered plant material.

-

Extract the sample with 20 mL of methanol (B129727) using sonication for 30 minutes at room temperature.

-

Centrifuge the extract at 4000 rpm for 15 minutes.

-

Collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.

-

Prepare a series of calibration standards of this compound in methanol.

b) Chromatographic Conditions:

-

Instrument: Standard HPLC system with a UV-Vis detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase: Isocratic elution with a mixture of Acetonitrile (B52724) and Water (60:40, v/v).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Injection Volume: 10 µL.

-

Detection Wavelength: 220 nm.

-

Run Time: 15 minutes.

Data Presentation

Table 1: Hypothetical Quantitative Data for HPLC-UV Method

| Parameter | Result |

| Linearity (Concentration Range) | 1 - 100 µg/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Limit of Detection (LOD) | 0.2 µg/mL |

| Limit of Quantification (LOQ) | 0.7 µg/mL |

| Accuracy (% Recovery) | 98.5 - 101.2% |

| Precision (% RSD) | < 2.0% |

| Retention Time | Approximately 6.8 minutes |

Liquid Chromatography-Mass Spectrometry (LC-MS) Method

This application note outlines a sensitive and selective LC-MS/MS method for the quantification of this compound, suitable for complex biological matrices.

Experimental Protocol

a) Sample Preparation (Illustrative for Plasma):

-

To 100 µL of plasma, add 300 µL of acetonitrile containing an appropriate internal standard.

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at 12,000 rpm for 10 minutes at 4 °C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

-

Inject into the LC-MS system.

b) LC-MS/MS Conditions:

-

Instrument: Liquid chromatography system coupled to a triple quadrupole mass spectrometer.

-

Column: C18 UPLC column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

-

Mobile Phase:

-

A: 0.1% Formic acid in Water

-

B: 0.1% Formic acid in Acetonitrile

-

-

Gradient Elution: Start with 10% B, increase to 90% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40 °C.

-

Injection Volume: 5 µL.

c) Mass Spectrometry Parameters:

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

Hypothetical MRM Transitions:

-

This compound: Precursor ion (e.g., m/z 453.3) → Product ion (e.g., m/z 287.1)

-

Internal Standard: To be determined based on the selected standard.

-

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 120 °C.

-

Desolvation Temperature: 350 °C.

Data Presentation

Table 2: Hypothetical Quantitative Data for LC-MS/MS Method

| Parameter | Result |

| Linearity (Concentration Range) | 0.1 - 100 ng/mL |

| Correlation Coefficient (r²) | > 0.998 |

| Limit of Detection (LOD) | 0.03 ng/mL |

| Limit of Quantification (LOQ) | 0.1 ng/mL |

| Accuracy (% Recovery) | 97.2 - 103.5% |

| Precision (% RSD) | < 5.0% |

| Matrix Effect | To be determined during validation |

Visualizations

Caption: HPLC-UV Experimental Workflow for this compound Quantification.

Caption: LC-MS/MS Experimental Workflow for this compound Quantification.

Application Notes and Protocols for Gene Expression Analysis Following Uvarigranol C Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

Uvarigranol C is a compound belonging to the genus Uvaria, which has a history of use in traditional medicine for treating conditions such as tumors and fevers.[1][2] Scientific investigations into species of this genus have revealed a range of biological activities, including anticancer, anti-inflammatory, antidiabetic, and antimicrobial properties.[3][4][5] Given the potential therapeutic applications of compounds from the Uvaria genus, understanding the molecular mechanisms of action of specific constituents like this compound is of significant interest for drug discovery and development.

Gene expression analysis is a powerful tool to elucidate the downstream molecular effects of a compound, offering insights into the signaling pathways it modulates and its potential therapeutic targets. These application notes provide a comprehensive guide for researchers to investigate the impact of this compound treatment on gene expression in cancer cell lines, using RNA-sequencing (RNA-Seq) for global transcriptomic profiling and quantitative real-time PCR (qPCR) for validation.

The following protocols and data are presented as a representative example of what a study on this compound might entail. The quantitative data and modulated signaling pathways are hypothetical, designed to illustrate the experimental workflow and data analysis process based on the known biological activities of the Uvaria genus.

Data Presentation: Hypothetical Gene Expression Changes

The following tables summarize hypothetical quantitative data representing typical results from gene expression analysis experiments after treating a cancer cell line (e.g., HeLa) with this compound for 24 hours. The data is presented as fold change relative to a vehicle control (e.g., DMSO).

Table 1: Hypothetical RNA-Sequencing Results of Differentially Expressed Genes

| Gene | Gene Function | Fold Change (RNA-Seq) | p-value |

| BCL2 | Apoptosis Regulator (Anti-apoptotic) | -3.5 | < 0.01 |

| BAX | Apoptosis Regulator (Pro-apoptotic) | 2.8 | < 0.01 |

| CCND1 | Cell Cycle Regulator (Cyclin D1) | -4.2 | < 0.001 |

| CDKN1A | Cell Cycle Inhibitor (p21) | 3.1 | < 0.01 |

| NFKBIA | NF-κB Inhibitor (IκBα) | 2.5 | < 0.05 |

| IL6 | Pro-inflammatory Cytokine | -5.0 | < 0.001 |

| TNF | Pro-inflammatory Cytokine | -4.7 | < 0.001 |

| ACTB | Housekeeping Gene (Beta-actin) | 1.0 | > 0.05 |

| GAPDH | Housekeeping Gene | 1.0 | > 0.05 |

Table 2: Hypothetical qPCR Validation of Gene Expression Changes

| Gene | Fold Change (RNA-Seq) | Fold Change (qPCR) | p-value (qPCR) |

| BCL2 | -3.5 | -3.3 | < 0.01 |

| BAX | 2.8 | 2.6 | < 0.01 |

| CCND1 | -4.2 | -4.0 | < 0.001 |

| CDKN1A | 3.1 | 3.0 | < 0.01 |

| NFKBIA | 2.5 | 2.7 | < 0.05 |

| IL6 | -5.0 | -5.2 | < 0.001 |

| TNF | -4.7 | -4.5 | < 0.001 |

Experimental Workflow

The overall experimental workflow for analyzing gene expression changes after this compound treatment is depicted below.

Caption: Experimental workflow for gene expression analysis.

Experimental Protocols

Protocol 1: Cell Culture and this compound Treatment

-

Cell Seeding: Plate a suitable cancer cell line (e.g., HeLa, MCF-7) in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.

-

Culture Conditions: Culture cells in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 incubator.

-

This compound Preparation: Dissolve this compound in DMSO to create a stock solution (e.g., 10 mM). Further dilute in culture media to achieve the desired final concentrations. Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration.

-

Treatment: The following day, treat the cells with the desired concentrations of this compound or a vehicle control. Ensure a sufficient number of biological replicates (at least three) for each condition.

-

Incubation: Incubate the cells for the desired time period (e.g., 24 hours) under standard cell culture conditions.

Protocol 2: RNA Extraction and Quality Control

-

RNA Isolation: After treatment, wash the cells with PBS and lyse them directly in the well using a suitable lysis buffer (e.g., from an RNeasy Mini Kit, Qiagen). Homogenize the lysate and proceed with total RNA extraction according to the manufacturer's protocol.

-

DNase Treatment: Perform an on-column DNase digestion to remove any contaminating genomic DNA.

-

RNA Quantification and Quality Control: Measure the RNA concentration and purity (A260/A280 and A260/230 ratios) using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using an automated electrophoresis system (e.g., Agilent Bioanalyzer) to obtain an RNA Integrity Number (RIN). A RIN of 7 or higher is recommended for RNA-sequencing.

Protocol 3: RNA-Sequencing and Data Analysis

-

Library Preparation: Prepare sequencing libraries from the extracted RNA using a commercially available kit (e.g., Illumina TruSeq Stranded mRNA Library Prep Kit). This process typically involves mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and amplification.

-

Sequencing: Sequence the prepared libraries on a next-generation sequencing platform (e.g., Illumina NovaSeq). The sequencing depth should be determined based on the experimental goals, but 20-30 million reads per sample is generally sufficient for differential gene expression analysis.

-

Data Analysis:

-

Quality Control: Perform quality control on the raw sequencing reads using tools like FastQC.

-

Alignment: Align the reads to a reference genome using a splice-aware aligner such as STAR.

-

Quantification: Quantify gene expression levels using tools like featureCounts or Salmon.

-

Differential Expression Analysis: Perform differential gene expression analysis between this compound-treated and vehicle control samples using packages like DESeq2 or edgeR in R. This will identify genes that are significantly up- or downregulated upon treatment.

-

Protocol 4: Quantitative Real-Time PCR (qPCR) Validation

-

Reverse Transcription: Synthesize cDNA from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) and random primers.

-

Primer Design: Design or obtain validated primers for the genes of interest identified from the RNA-seq data and for at least two stable housekeeping genes (e.g., GAPDH, ACTB) for normalization.

-

qPCR Reaction: Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers, and a SYBR Green-based master mix.

-

Thermal Cycling: Perform the qPCR reaction on a real-time PCR instrument with a standard thermal cycling protocol.

-

Data Analysis: Calculate the cycle threshold (Ct) values. Determine the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the geometric mean of the housekeeping genes and comparing the treated samples to the vehicle control. Statistical significance should be determined using appropriate tests (e.g., Student's t-test).

Hypothetical Signaling Pathways Modulated by this compound

Based on the known anticancer and anti-inflammatory activities of compounds from the Uvaria genus, this compound may exert its effects by modulating key signaling pathways involved in cell survival, proliferation, and inflammation. The following diagrams illustrate these hypothetical interactions.

NF-κB Signaling Pathway

The NF-κB pathway is a crucial regulator of inflammation and cell survival. Its inhibition is a common mechanism for anti-inflammatory and anticancer drugs. This compound may inhibit this pathway, leading to a decrease in the expression of pro-inflammatory cytokines like IL-6 and TNF-α.

Caption: Hypothetical inhibition of the NF-κB pathway by this compound.

MAPK/ERK Signaling Pathway

The MAPK/ERK pathway is often hyperactivated in cancer and plays a key role in cell proliferation and survival. This compound could potentially inhibit this pathway, leading to cell cycle arrest.

Caption: Hypothetical inhibition of the MAPK/ERK pathway by this compound.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is another critical signaling cascade for cell survival and proliferation, and its dysregulation is common in cancer. Inhibition of this pathway by this compound could promote apoptosis.

Caption: Hypothetical inhibition of the PI3K/Akt pathway by this compound.

Conclusion and Future Directions

These application notes provide a framework for investigating the effects of this compound on gene expression. The combination of RNA-sequencing and qPCR allows for a comprehensive and validated analysis of the transcriptomic changes induced by the compound. The hypothetical data and pathways presented suggest that this compound may exert anticancer and anti-inflammatory effects by modulating key signaling pathways such as NF-κB, MAPK/ERK, and PI3K/Akt.

Future studies should aim to confirm these findings through further in vitro and in vivo experiments. Proteomic analyses could complement the gene expression data to provide a more complete picture of the cellular response to this compound. Ultimately, a thorough understanding of its mechanism of action will be crucial for the development of this compound as a potential therapeutic agent.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Plant species of the genus Uvaria: ethnobotanical uses, biological activities and phytochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A comprehensive review on Uvaria species: conservation status, ethnobotanical uses and pharmacological activities – Drug and Pharmaceutical Science Archives [dap.sciencearchives.org]

- 5. environmentaljournals.org [environmentaljournals.org]

Troubleshooting & Optimization

Uvarigranol C stability issues in different solvents

Disclaimer: Information regarding the specific stability of Uvarigranol C is limited in publicly available scientific literature. This technical support guide is based on the general stability of structurally related compounds, such as C-geranylated chalcones and other flavonoids. The provided quantitative data is illustrative and intended to serve as a practical guide for researchers. It is strongly recommended to perform compound-specific stability studies for accurate data.

Frequently Asked Questions (FAQs)